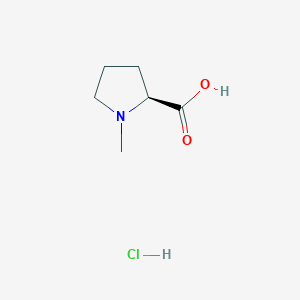

1-Methyl-L-proline hydrochloride

説明

Overview of L-Proline and its N-Methylated Variants in Chemical and Biochemical Research

L-proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine (B122466) ring. This cyclic structure imparts significant conformational rigidity, influencing peptide and protein architecture. In the realm of chemical and biochemical research, L-proline and its derivatives are of considerable interest. L-proline itself is known to catalyze various organic reactions, such as the Michael addition. rsc.orgelsevierpure.com Its derivatives are valuable as chiral auxiliary reagents in asymmetric synthesis. uni-stuttgart.de

N-methylated variants of L-proline, such as N-methyl-L-proline, are found in nature as plant and human metabolites. nih.govguidechem.com These derivatives, where a methyl group replaces the amino hydrogen, exhibit altered chemical properties. For instance, N-methyl-L-proline is considered a tertiary amino compound. nih.govguidechem.com The hydrochloride salt form, 1-Methyl-L-proline hydrochloride, is a specific derivative used in various chemical applications.

Significance of Chirality and Stereochemistry in Pyrrolidine-Based Scaffolds

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds and natural alkaloids. nih.govbeilstein-journals.org A key feature of this scaffold is the inherent stereogenicity of its carbon atoms. nih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding interactions with enantioselective proteins. nih.gov

The chemical and biological properties of substituted pyrrolidine derivatives are critically dependent on their relative stereochemistry. beilstein-journals.org The introduction of substituents can significantly influence molecular properties like polarity and intermolecular interactions. beilstein-journals.org The non-planar, "envelope" conformation of the pyrrolidine ring allows for increased three-dimensional exploration of pharmacophore space. nih.gov The development of asymmetric synthesis methods to create stereochemically defined pyrrolidines is an active area of research, with techniques like "memory of chirality" being employed to achieve high diastereo- and enantioselectivity. researchgate.net This highlights the crucial role of chirality in designing novel pyrrolidine-based compounds with specific biological functions. nih.govrsc.org

Contextualization of this compound within Amino Acid Chemistry

Within the broader field of amino acid chemistry, this compound is classified as a derivative of the natural amino acid L-proline. guidechem.comchemsrc.com It is specifically an N-methylated amino acid derivative, where the nitrogen atom of the pyrrolidine ring is quaternized by a methyl group and is present as a hydrochloride salt. This modification from the parent L-proline alters its chemical characteristics, such as its basicity and nucleophilicity.

The synthesis of such derivatives is of interest for creating conformationally restricted peptides and as building blocks in organic synthesis. google.comsigmaaldrich.com For instance, L-proline methyl ester hydrochloride, a related compound, is utilized in peptide synthesis. sigmaaldrich.comsigmaaldrich.com The preparation of this compound can be achieved through multi-step synthetic routes starting from L-proline. google.com Its status as a chiral building block makes it a valuable component in the synthesis of complex molecules where stereochemistry is a critical factor.

Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | L-Proline methyl ester hydrochloride | N-Methyl-L-proline |

| Molecular Formula | C6H12ClNO2 nih.gov | C6H11NO2 · HCl sigmaaldrich.com | C6H11NO2 nih.gov |

| Molecular Weight | 165.62 g/mol sigmaaldrich.com | 165.62 g/mol chemicalbook.com | 129.16 g/mol nih.gov |

| CAS Number | 89614-97-1 sigmaaldrich.com | 2133-40-6 nih.gov | 475-11-6 |

| Appearance | Not specified | White solid google.com | Colorless to white solid |

| Melting Point | Not specified | 69-71 °C chemicalbook.com | 114-116 °C (monohydrate) chemsrc.com |

| Solubility | Not specified | Soluble in Chloroform (B151607), Methanol (B129727) (Slightly), Water (slightly) chemicalbook.com | Low solubility in water, more soluble in ethanol (B145695) and chloroform |

| Optical Activity | Not specified | [α]20/D −31°, c = 0.5 in H2O sigmaaldrich.com | Not specified |

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNOJJGMMVVUGM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89614-97-1 | |

| Record name | L-Proline, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89614-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Routes and Methodologies for 1 Methyl L Proline Hydrochloride

Precursor Selection and Derivatization Strategies

Synthesis from L-Proline and its Derivatives

L-proline serves as the most direct and fundamental precursor for its N-methylated counterpart. uni-stuttgart.deorganic-chemistry.org A primary strategy involves the direct methylation of the secondary amine within the proline ring. However, to control reactivity and prevent unwanted side reactions, derivatization is often necessary.

One documented method involves a multi-step process beginning with the reaction of L-proline with chloral (B1216628) to form a 2-trichloromethyloxazolidinone intermediate. This intermediate is then subjected to methylation followed by hydrolysis with aqueous hydrochloric acid to yield the target compound. google.com Another approach involves protecting the carboxyl group, often as an ester, before proceeding with N-methylation. The use of protecting groups like the tert-butoxycarbonyl (Boc) group on the nitrogen atom is also a common strategy to control the reaction, although it requires subsequent deprotection steps. google.comorgsyn.org

Approaches Utilizing 4-Hydroxy-L-proline or Methyl L-Prolinate Precursors

(cis)-4-Hydroxy-L-proline is another valuable and readily available chiral starting material. mdpi.comchemrxiv.orgresearchgate.netpublish.csiro.au Its hydroxyl group provides a functional handle that can be modified or used to direct stereochemistry, although it may need to be protected during the N-methylation step. A notable synthesis of a 1-Methyl-L-proline analog, (4S)-1-methyl-4-propyl-L-proline hydrochloride, commences from (cis)-4-hydroxy-L-proline. mdpi.comresearchgate.net In this route, the nitrogen is first protected with a carboxybenzyl group, followed by oxidation of the hydroxyl group and subsequent reactions before the final N-methylation and hydrochlorination steps. mdpi.comresearchgate.net This highlights how the 4-hydroxy position can be exploited to build molecular complexity before the core N-methylation is performed. publish.csiro.au A patent also describes the synthesis of N-BOC-cis-4-hydroxyproline methyl ester, an intermediate that could potentially be converted to 1-Methyl-L-proline. google.com

Methyl L-prolinate, the methyl ester of L-proline, is a key intermediate that facilitates N-alkylation by protecting the carboxylic acid functionality. prepchem.comcymitquimica.com It can be synthesized from L-proline and then subsequently N-methylated. The hydrochloride salt of methyl L-prolinate is a common starting point for these syntheses. prepchem.comprepchem.com

N-Methylation Techniques and Reaction Conditions

The core transformation in the synthesis of 1-Methyl-L-proline hydrochloride is the methylation of the nitrogen atom of the proline ring. Several techniques are employed, broadly categorized into reductive amination and direct alkylation methods.

Reductive Amination Methods

Reductive amination is a highly effective method for N-methylation, typically involving the reaction of the amine with formaldehyde (B43269) to form an intermediate imine or iminium ion, which is then reduced in situ. wikipedia.orgorganic-chemistry.org

The Eschweiler-Clarke reaction is a classic example of this method, using excess formic acid and formaldehyde. wikipedia.orgnrochemistry.comambeed.comorganic-chemistry.org The formic acid serves as the hydride source to reduce the intermediate iminium ion, and the reaction has the advantage of not producing quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com

A more contemporary and widely used approach involves catalytic hydrogenation. For instance, N-methylation can be achieved smoothly using formalin (an aqueous solution of formaldehyde) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This method was successfully used in the final step of the synthesis of (4S)-1-methyl-4-propyl-L-proline. mdpi.comresearchgate.net The reaction proceeds via the formation of a hemiaminal from proline and formaldehyde, which then dehydrates to an iminium ion that is subsequently reduced by hydrogen with the aid of the catalyst. researchgate.netnih.govresearchgate.netproquest.com

| Method | Reagents | Catalyst/Reducing Agent | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Formalin | Pd/C, H₂ (1 atm) | Not specified | Not specified | mdpi.com |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | Formic Acid | Aqueous | Heated to 80-100 °C | wikipedia.orgnrochemistry.com |

Alkylation Strategies for N-Methylation

Direct alkylation involves treating the proline derivative with a methylating agent, which is a source of an electrophilic methyl group. This typically requires a base to deprotonate the nitrogen atom, enhancing its nucleophilicity.

Common methylating agents include methyl iodide and dimethyl sulfate (B86663). acs.org The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are often used. acs.orglookchem.com For instance, N-methylation of amino acid derivatives has been achieved using dimethyl sulfate with NaH and a catalytic amount of water in tetrahydrofuran (B95107) (THF). acs.org The alkylation of N-Boc protected amino acids has also been carried out using methyl iodide with bases such as potassium tert-butoxide (KOtBu) in THF. google.com Another approach uses cesium carbonate (Cs2CO3) in dimethylformamide (DMF). researchgate.net

Transition-metal catalysis offers an alternative, milder approach. Ruthenium complexes have been used to catalyze the N-methylation of amines using methanol (B129727) as the C1 source under weaker basic conditions, which is an environmentally benign method as water is the only byproduct. nih.gov

| Proline Derivative | Methylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| N-Boc-L-histidine (example) | Methyl Iodide | Potassium tert-butoxide (KOtBu) | THF | -20 °C | google.com |

| Amino Acid Derivatives | Dimethyl Sulfate | Sodium Hydride (NaH) + cat. H₂O | THF | Not specified | acs.org |

| 2-trichloromethyloxazolidinone of proline | Methyl Iodide | Not specified | Not specified | 58% yield reported | google.com |

| N-Boc aromatic anilines (example) | Alkyl Bromide | Cs₂CO₃ | DMF | 100 °C | researchgate.net |

Hydrochlorination Procedures and Salt Formation

The final step in the preparation is the formation of the stable, crystalline hydrochloride salt. This is typically achieved by treating the purified, free base form of 1-Methyl-L-proline with hydrochloric acid. youtube.com

The procedure generally involves dissolving the free amine in a suitable anhydrous organic solvent, such as dioxane, ethanol (B145695), or ethyl acetate. mdpi.com A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added. Alternatively, HCl gas can be bubbled through the solution. The hydrochloride salt, being ionic, is generally less soluble in nonpolar organic solvents and precipitates out of the solution. youtube.com The resulting solid can then be isolated by filtration, washed with a solvent in which it is sparingly soluble (like diethyl ether), and dried under vacuum to yield the final this compound. mdpi.comprepchem.com In some cases, the crude reaction mixture containing the methylated product is directly treated with aqueous HCl, followed by evaporation and purification steps to isolate the hydrochloride salt. orgsyn.org The formation of the salt not only provides a stable, solid form of the compound but also facilitates its purification and handling. nih.govcore.ac.ukgoogle.com The identity and absolute stereochemistry of the final product are often confirmed by single-crystal X-ray diffraction analysis of the hydrochloride salt. mdpi.comresearchgate.net

Stereoselective Synthesis and Chiral Control during Derivatization

The stereochemical integrity of the chiral center at the alpha-carbon (C2) is paramount during the synthesis of this compound from its parent molecule, L-proline. The N-methylation process must proceed without racemization to yield the desired (S)-enantiomer.

A common and direct method for synthesizing N-Methyl-L-proline involves the methylation of L-proline. This is typically achieved by reacting L-proline with a methylating agent, such as methyl iodide, in the presence of a base. The choice of solvent and base is critical to ensure the efficiency of the reaction. For instance, using sodium hydride in dimethylformamide is a known method for this N-methylation. The inherent chirality of the L-proline starting material is generally retained during this direct N-alkylation step.

In more complex syntheses involving proline derivatives, stereocontrol is a central theme. For example, in the stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, an analogue of 1-Methyl-L-proline, the synthesis commences from (cis)-4-hydroxy-L-proline. chemrxiv.orgresearchgate.net This multi-step process underscores the importance of maintaining stereochemistry throughout the synthetic sequence. The absolute stereochemistry of the final product's hydrochloride salt was definitively confirmed through single-crystal X-ray diffraction analysis, verifying that the derivatization and methylation processes did not alter the original chirality. chemrxiv.orgresearchgate.net

The incorporation of N-methylated amino acids like 1-Methyl-L-proline is significant in peptide chemistry. N-methylation can influence the peptide's conformation, often promoting specific turn structures and affecting the cis-trans isomerization of the peptide bond. nih.govrsc.org This makes the stereoselective synthesis of these building blocks crucial for designing peptides with desired three-dimensional structures and biological activities. nih.gov

The synthesis of related proline esters, which can be precursors or analogues, also requires careful control. The preparation of L-proline methyl ester hydrochloride, for example, can be achieved by reacting L-proline with thionyl chloride in methanol. google.com While this reaction primarily concerns esterification, subsequent N-methylation would still require conditions that preserve the stereocenter.

A generalized approach for creating α-branched amino acids, which highlights the principles of chiral control, involves the use of chiral auxiliaries. For instance, L-proline can be converted into a bicyclic lactone, which then directs the stereoselective alkylation at the α-position. orgsyn.org While this specific example leads to C-alkylation rather than N-methylation, the underlying principle of using a rigid, chiral scaffold to control the approach of a reactant is a cornerstone of stereoselective synthesis in this field.

Table 1: Methods for Stereoselective Synthesis of N-Methyl-L-proline and its Derivatives

| Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|

| L-proline | Methyl iodide, Sodium hydride, Dimethylformamide | N-Methyl-L-proline | Direct N-methylation with retention of stereochemistry. |

| (cis)-4-hydroxy-L-proline | Multi-step synthesis | (4S)-1-methyl-4-propyl-L-proline hydrochloride | Stereoselective conversion with absolute stereochemistry confirmed by X-ray crystallography. chemrxiv.orgresearchgate.net |

| L-proline | Thionyl chloride, Methanol | L-proline methyl ester hydrochloride | Esterification as a potential preliminary step before N-methylation. google.com |

Purification and Isolation Methodologies

The purification and isolation of this compound are critical steps to obtain a product of high purity, free from starting materials, reagents, and by-products. The methods employed are standard organic chemistry techniques, adapted for the specific properties of the amino acid salt.

Following synthesis, the reaction mixture is typically subjected to a work-up procedure. A common method involves acidification followed by extraction. For example, after a reaction, the mixture can be acidified with hydrochloric acid (HCl) to a pH of 1-2. wiley-vch.de This ensures the protonation of the amine and carboxylate groups, making the compound more soluble in the aqueous phase. This step is often followed by extraction with an organic solvent, such as diethyl ether or dichloromethane, to remove non-polar impurities and unreacted reagents. orgsyn.orgwiley-vch.de

Crystallization is a primary method for purifying the final hydrochloride salt. After the initial work-up and concentration of the aqueous layer, the crude product is often dissolved in a suitable solvent or solvent mixture from which it can be crystallized. For instance, after hydrolysis of a protecting group with aqueous HCl, the resulting mixture can be concentrated to dryness. google.com The residue can then be treated with a solvent like acetone (B3395972), causing the hydrochloride salt to precipitate as a solid. google.com This solid can then be collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum. google.com Recrystallization from a solvent system like ethanol or by cooling a concentrated solution can further enhance purity. google.com

In many procedures, solvent evaporation under reduced pressure using a rotary evaporator is a key step to remove solvents and concentrate the product. orgsyn.orgwiley-vch.de This is often done multiple times, sometimes with the addition of a co-solvent like toluene (B28343) or acetone to azeotropically remove water and other volatile impurities. google.com

For more challenging separations or to isolate highly pure material, column chromatography can be employed. While less common for the final salt purification, it is often used for intermediates in the synthetic sequence. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) depends on the polarity of the compounds to be separated.

Table 2: Common Purification and Isolation Techniques

| Technique | Purpose | Details |

|---|---|---|

| Extraction | Removal of impurities | After acidification with HCl, the aqueous layer containing the product is washed with an organic solvent (e.g., diethyl ether, dichloromethane) to remove organic-soluble impurities. orgsyn.orgwiley-vch.de |

| Crystallization / Precipitation | Isolation and purification of the final product | The crude hydrochloride salt is precipitated or recrystallized from a solvent like acetone or ethanol. The resulting solid is filtered and washed. google.comgoogle.com |

| Solvent Evaporation | Concentration and removal of volatiles | A rotary evaporator is used to remove solvents and water, often aided by co-distillation with toluene or acetone. orgsyn.orggoogle.com |

| Filtration | Collection of solid product | Used to separate the precipitated or crystallized solid product from the liquid phase. google.com |

| Drying | Removal of residual solvent | The final solid product is typically dried under vacuum to remove any remaining traces of solvent. google.com |

Analytical and Spectroscopic Characterization of 1 Methyl L Proline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-Methyl-L-proline hydrochloride, specific chemical shifts (δ) are observed for the different protons in the molecule.

A predicted ¹H NMR spectrum in D₂O shows distinct signals corresponding to the various protons. hmdb.ca For the related compound N-Methyl-L-proline, the ¹H NMR spectrum in D₂O exhibits multiplets for the proline ring protons between δ 3.51 and 3.71 ppm and between δ 1.78 and 2.34 ppm. The methyl group protons appear as a singlet at δ 2.74 ppm. chemicalbook.com The α-proton of the proline ring in L-proline hydrochloride is typically observed in the range of δ 4.2–4.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) ppm |

| α-H | 4.2 - 4.4 |

| Proline Ring Protons | 1.78 - 3.71 |

| N-CH₃ | 2.74 |

Data based on typical shifts for related compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For N-Methyl-L-proline in CDCl₃, the carbonyl carbon (C=O) shows a signal at δ 173.06 ppm. chemicalbook.com The carbon atoms of the proline ring and the methyl group also exhibit characteristic chemical shifts. chemicalbook.com In the case of L-proline, the ¹³C NMR spectrum in H₂O shows signals for the carbonyl carbon and the various carbons of the pyrrolidine (B122466) ring. hmdb.ca

Table 2: Experimental ¹³C NMR Chemical Shifts for N-Methyl-L-proline

| Carbon | Chemical Shift (δ) ppm |

| C=O | 173.06 |

| α-C | 70.18 |

| δ-C | 55.83 |

| N-CH₃ | 40.26 |

| β-C | 28.34 |

| γ-C | 22.37 |

Data obtained in CDCl₃. chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The FT-IR spectrum of a related compound, L-proline methyl ester hydrochloride, has been recorded. nih.gov In the FT-IR spectrum of N-Methyl-L-proline, characteristic absorption bands are observed for the saturated C-H stretching (3000-2800 cm⁻¹), the ammonium (B1175870) ion (2675 and 2605 cm⁻¹), and the carboxylic acid and carboxylate groups (1669 and 1612 cm⁻¹ respectively). chemicalbook.com For trans-4-hydroxy-L-proline methyl ester hydrochloride, bands between 2568 and 2956 cm⁻¹ are assigned to the ammonium salt structure. researchgate.net The carbonyl (C=O) stretching vibration is typically observed as a strong band in the region of 1730-1660 cm⁻¹. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the scattering of light from a molecule. The FT-Raman spectrum of L-proline methyl ester hydrochloride has been documented. nih.gov A study on methyl L-prolinate hydrochloride involved its characterization by both FT-IR and FT-Raman spectroscopy. researchgate.net For the parent compound L-proline, FT-Raman spectra have been recorded and analyzed, identifying vibrations of the methylene (B1212753) groups and other characteristic bands. sid.ir

Table 3: Key Vibrational Frequencies for Proline Derivatives

| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| C-H Stretch (saturated) | 3000-2800 | |

| Ammonium Ion | 2675, 2605 | |

| C=O Stretch | 1669 | |

| CO₂⁻ Stretch | 1612 | |

| δCH₂ Scissoring | 1446 | 1483, 1450 |

| ωCH₂ Wagging | 1358, 1350 | |

| τCH₂ Twisting | 1320, 1189 | 1317, 1186 |

| ρCH₂ Rocking | 850, 799 | 850, 789 |

Data based on N-Methyl-L-proline and L-proline. chemicalbook.comsid.ir

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like amino acid derivatives. For this compound, ESI-MS would be expected to provide crucial information on its molecular weight and fragmentation pattern.

In positive ion mode, the analysis would likely reveal the protonated molecular ion [M+H]⁺, where 'M' is the free base, 1-Methyl-L-proline. This would correspond to an m/z value that would confirm the molecular weight of the free base (C₆H₁₁NO₂). Further fragmentation (MS/MS) of this parent ion would be anticipated to yield characteristic daughter ions, providing insights into the compound's structure. Expected fragmentation pathways could involve the loss of the carboxylic acid group or cleavage of the pyrrolidine ring.

A comprehensive ESI-MS analysis would involve optimizing parameters such as solvent system, capillary voltage, and collision energy to obtain a clean and informative spectrum. High-resolution mass spectrometry (HRMS) would provide the exact mass of the ions, allowing for the unambiguous determination of the elemental composition.

Hypothetical ESI-MS Data for 1-Methyl-L-proline:

| Ion | Expected m/z | Description |

| [C₆H₁₁NO₂ + H]⁺ | 130.0817 | Protonated molecular ion of the free base |

| [C₅H₁₀N]⁺ | 84.0813 | Loss of the carboxyl group (COOH) |

| [C₄H₈N]⁺ | 70.0657 | Cleavage of the pyrrolidine ring |

Note: This table is hypothetical and based on the expected behavior of similar compounds. Actual experimental data is not currently available.

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and conformational details. To perform this analysis on this compound, a high-quality single crystal would first need to be grown. This is typically achieved through slow evaporation of a saturated solution or by vapor diffusion techniques using various solvent systems.

Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure. This would provide precise information on:

Absolute Stereochemistry: Confirming the (S) configuration at the chiral center (C2) of the proline ring.

Bond Lengths and Angles: Providing exact measurements for all atomic bonds and angles within the molecule.

Conformation: Detailing the puckering of the pyrrolidine ring and the orientation of the methyl and carboxylic acid substituents.

Intermolecular Interactions: Revealing how the molecules are packed in the crystal lattice, including hydrogen bonding interactions involving the hydrochloride ion and the carboxylic acid group.

Without experimental data, a detailed crystallographic data table cannot be provided.

Chiroptical Analysis (e.g., Optical Rotation)

Chiroptical analysis techniques are essential for characterizing chiral molecules like this compound. The specific optical rotation is a fundamental property of a chiral compound and is a measure of its ability to rotate the plane of polarized light.

The measurement would be performed using a polarimeter. A solution of this compound of a known concentration would be prepared in a suitable solvent (e.g., water or methanol), and the angle of rotation would be measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

The specific rotation value, [α], is a characteristic physical constant for the compound under the specified conditions. For L-amino acids and their derivatives, a negative (levorotatory) or positive (dextrorotatory) value is expected. While optical rotation data is available for the related compound L-proline methyl ester hydrochloride, no such data has been published for this compound.

Theoretical and Computational Chemistry of 1 Methyl L Proline Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential for predicting molecular properties. For proline derivatives, methods like DFT with functionals such as B3LYP or ωB97XD and basis sets like 6-311++G(d,p) are commonly employed to model geometries, energies, and spectroscopic characteristics. rsc.orgresearchgate.net These calculations can be performed in the gas phase or using continuum models to simulate solvent effects. nih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

The foundational step in computational analysis is determining the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, which locates the minimum energy arrangement of the atoms.

Experimental X-ray diffraction analysis of 1-Methyl-L-proline hydrochloride (also known as Hygric acid hydrochloride) provides a solid-state view of its geometry. The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net The geometry of the cation in the crystal structure is well-defined, with pyrrolidine (B122466) ring C-C bond distances ranging from 1.501 Å to 1.539 Å. researchgate.net

A theoretical geometry optimization using DFT would complement this data by providing the lowest-energy conformation in a specified environment (e.g., gas phase or solution), free from crystal packing forces. Such a calculation would yield precise bond lengths, bond angles, and dihedral angles for the entire molecule.

Table 1: Experimental and Expected Geometric Parameters for this compound

| Parameter | Description | Experimental Value (Å) / Expected Range |

|---|---|---|

| Crystal System | Orthorhombic | P2₁2₁2₁ researchgate.net |

| Cell Dimensions (a, b, c) | Unit cell lengths | a=6.717 Å, b=10.397 Å, c=12.140 Å researchgate.net |

| C-C (ring) | Carbon-carbon bond lengths in the pyrrolidine ring | 1.501 - 1.539 Å researchgate.net |

| C=O | Carboxylic acid carbonyl bond length | ~1.20 - 1.22 Å |

| C-O | Carboxylic acid single bond length | ~1.31 - 1.33 Å |

| N⁺-C (ring) | Bonds between the protonated nitrogen and ring carbons | ~1.50 - 1.52 Å |

Note: Expected ranges are based on typical values from computational studies on similar protonated amino acids.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying molecular functional groups. Quantum chemical frequency calculations can predict the vibrational spectrum, which aids in the assignment of experimental bands.

For this compound, the IR spectrum would be characterized by several key absorption bands. Experimental IR data for the closely related N-Methyl-L-proline shows characteristic peaks for the ammonium (B1175870) ion and carboxylic acid groups. chemicalbook.com For the hydrochloride salt, the nitrogen is protonated (N⁺-H) and the carboxylic acid is not deprotonated.

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Description |

|---|---|---|

| 3000 - 2800 | C-H stretch | Stretching vibrations of the C-H bonds in the pyrrolidine ring and methyl group. chemicalbook.com |

| ~2700 - 2400 | N⁺-H stretch | A broad absorption band characteristic of the stretching of the proton on the tertiary ammonium ion. chemicalbook.com |

| ~1760 - 1700 | C=O stretch | Carbonyl stretch of the carboxylic acid group. This is a strong, characteristic band. chemicalbook.com |

| ~1470 - 1350 | C-H bend | Bending (scissoring, wagging) vibrations of the CH₂ and CH₃ groups. chemicalbook.com |

Note: Frequencies are based on experimental data for N-Methyl-L-proline and typical values for protonated amino acids. chemicalbook.com

Analysis of Atomic Charge Distributions

The distribution of electron density within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This provides insight into atomic charges and intramolecular interactions. In this compound, the protonation of the tertiary nitrogen atom significantly influences the electronic structure.

The nitrogen atom bears a formal positive charge, which is delocalized to adjacent atoms, primarily the hydrogen and carbon atoms. This positive charge makes the carboxylic acid proton more acidic compared to that of the non-protonated amino acid. The charge distribution is a key determinant of the molecule's electrostatic potential, governing how it interacts with its environment, including solvents and biological receptors. Studies on related N-acetylated proline derivatives have shown that differences in atomic charge distributions can account for significant variations in conformational energies. researchgate.net

Conformational Analysis and Flexibility Studies

The five-membered pyrrolidine ring of proline is not planar. Its flexibility, along with the influence of its substituents, gives rise to distinct, low-energy conformations.

Pyrrolidine Ring Puckering and Conformational Preferences

The conformation of the pyrrolidine ring is described by its "pucker," which relieves torsional strain. The two principal puckering modes are termed 'DOWN' (Cγ-endo) and 'UP' (Cγ-exo). nih.gov These are defined by the position of the Cγ atom relative to the approximate plane of the other four ring atoms. In the DOWN pucker, Cγ is on the same side as the carboxyl group, while in the UP pucker, it is on the opposite side.

In unsubstituted proline, these puckered states are interconverted through pseudorotation. For proline residues with a trans peptide bond, the UP and DOWN puckers are often about evenly distributed in terms of population, as the energy barrier between them is low. nih.gov However, the presence of the N-methyl group in 1-Methyl-L-proline introduces steric constraints that can favor one pucker over the other to minimize non-bonded interactions.

Table 3: Pyrrolidine Ring Pucker Conformations

| Pucker Type | Description | Key Dihedral Angle (φ) |

|---|---|---|

| DOWN | Cγ-endo: Cγ atom is on the same side of the ring as the carboxyl group. | Typically associated with a more negative φ angle. |

| UP | Cγ-exo: Cγ atom is on the opposite side of the ring from the carboxyl group. | Typically associated with a less negative φ angle. |

Influence of Methylation and Protonation on Conformation

The combination of N-methylation and N-protonation has a profound impact on the conformational landscape of the proline ring.

The N-methyl group adds steric bulk directly to the nitrogen atom. This restricts the conformational freedom of the ring and influences the puckering equilibrium. The molecule will adopt a pucker that minimizes the steric clash between the methyl group and the Cδ and Cβ hydrogens.

The protonation of the nitrogen to form a tertiary ammonium ion locks the nitrogen into a tetrahedral geometry. This introduces a localized positive charge and a hydrogen atom (N⁺-H) capable of acting as a hydrogen bond donor. This N⁺-H group can form intramolecular hydrogen bonds, potentially with the carbonyl oxygen of the carboxylic acid group, which would further stabilize a specific ring pucker. Computational studies on N-methylated peptide models show that N-methylation significantly alters conformational preferences and the energy barriers for isomerization compared to their non-methylated counterparts. nih.gov The interplay between the steric hindrance of the methyl group and the electrostatic interactions involving the N⁺-H group dictates the final preferred conformation of this compound in solution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment over time. For this compound, MD simulations can provide detailed insights into its conformational landscape, solvation dynamics, and interactions with other molecules.

In a typical MD simulation of this compound in an aqueous solution, the system would be set up with one or more molecules of the compound surrounded by a large number of water molecules in a simulation box. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for this system, the trajectory of each atom can be followed over time, revealing the molecule's dynamic behavior.

Studies on the parent amino acid, L-proline, in aqueous solutions have shown that it significantly affects the structure of the surrounding water. unimi.it Proline is well-mixed with water and forms an extensive hydrogen bond network. unimi.it The connectivity of this network is enhanced by proline's ability to participate in solute-solute hydrogen bonds. unimi.it For this compound, MD simulations would be crucial in understanding how the N-methylation and the presence of the chloride counter-ion alter this behavior. The methyl group would likely increase the hydrophobic character of the pyrrolidine ring, influencing its interaction with water and potentially promoting self-aggregation at higher concentrations, a phenomenon that has been debated for proline itself. unimi.it

Furthermore, MD simulations can elucidate the conformational flexibility of the five-membered pyrrolidine ring, which can adopt various puckered conformations, often described as "UP" (anti) and "DOWN" (syn). nih.gov The presence of the N-methyl group is expected to influence the energetic preference for these puckered states. By simulating the molecule over a sufficient timescale, the free energy landscape of these conformational transitions can be mapped, providing information on the relative populations of different conformers and the energy barriers between them.

Computational Modeling of Structure-Reactivity and Structure-Interaction Relationships

Computational modeling is instrumental in understanding the relationship between the three-dimensional structure of this compound and its chemical reactivity and interaction patterns. Methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide detailed electronic structure information, which is key to deciphering these relationships.

The reactivity of proline and its derivatives is often associated with their use as organocatalysts, for instance, in aldol (B89426) reactions. nih.gov Computational studies on proline-catalyzed reactions have shown that the stereoselectivity is highly dependent on the catalyst's structure and the transition states it forms with the reactants. nih.gov For 1-Methyl-L-proline, the presence of the methyl group on the nitrogen atom would sterically and electronically modulate its catalytic activity compared to proline. DFT calculations could be employed to model the transition states of reactions catalyzed by 1-Methyl-L-proline, providing insights into the origins of its potential stereoselectivity.

The non-covalent interactions of this compound are also a key aspect of its chemistry. While the protonated tertiary amine and the carboxylic acid group can participate in strong electrostatic interactions and hydrogen bonding, the pyrrolidine ring and its methyl substituent provide a hydrophobic surface. Computational modeling can quantify the strength of these interactions. For instance, the interaction energy with water molecules in different orientations or with other solute molecules can be calculated. This information is crucial for understanding its behavior in solution and its potential to bind to biological macromolecules.

Below is a table summarizing key computational data for conformers of a related compound, L-proline methyl ester, which can provide a basis for understanding the structural properties of this compound.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population (%) |

| 1 | 0.00 | 2.5 | 55 |

| 2 | 0.35 | 1.8 | 25 |

| 3 | 1.20 | 3.1 | 5 |

Data adapted from theoretical calculations on L-proline methyl ester and serves as an illustrative example of the types of insights gained from computational modeling.

These theoretical approaches, by providing a detailed picture of the structural, dynamic, and electronic properties of this compound, are essential for a comprehensive understanding of its chemical nature and for guiding its application in various scientific and technological domains.

Reaction Mechanisms and Chemical Reactivity of 1 Methyl L Proline Hydrochloride and Its Derivatives

Role in Asymmetric Organocatalysis

While L-proline is a celebrated organocatalyst, the role of 1-Methyl-L-proline in this domain is significantly restricted due to its structure.

1-Methyl-L-proline hydrochloride is generally considered inapplicable as a direct catalyst for the classic asymmetric Aldol (B89426), Mannich, and Michael reactions in the way that L-proline is. wikipedia.orglibretexts.org The renowned catalytic power of L-proline stems from its secondary amine, which reacts with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. wikipedia.orglibretexts.org This enamine is the key species that attacks the electrophile in these transformations.

In 1-Methyl-L-proline, the nitrogen atom is a tertiary amine, meaning it lacks the necessary proton to lose during the formation of an enamine from a ketone or aldehyde. Consequently, it cannot participate in the enamine catalytic cycle that is central to the success of L-proline in these reactions. wikipedia.orgillinois.edu Research has shown that even the hydrochloride salt of L-proline can be a less effective catalyst, suggesting that protonation of the amine is detrimental to the standard catalytic mechanism. researchgate.net Therefore, as a permanently N-methylated and protonated salt, this compound is not a suitable candidate to directly catalyze these specific carbon-carbon bond-forming reactions.

The established mechanistic pathways for L-proline catalysis underscore why N-methylation inhibits this activity.

Enamine Catalysis (Aldol and Michael Reactions): The cycle begins with the nucleophilic attack of the secondary amine of L-proline on a carbonyl compound (e.g., a ketone). This is followed by dehydration to form a chiral enamine. This enamine then attacks an electrophile (an aldehyde in the aldol reaction, or an α,β-unsaturated compound in the Michael reaction). wikipedia.orgwikipedia.orgarkat-usa.org Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the product. The tertiary amine of 1-Methyl-L-proline cannot form this enamine intermediate.

Mannich Reaction Catalysis: In the three-component Mannich reaction, L-proline catalyzes the reaction by first forming an enamine with one of the aldehyde or ketone components. nih.govnih.govspringernature.com This enamine then stereoselectively attacks a pre-formed imine (generated from another aldehyde and an amine), leading to the β-amino carbonyl product after hydrolysis. nih.govnih.gov This pathway is also inaccessible to 1-Methyl-L-proline due to its inability to generate the required enamine.

Participation in Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

While unsuitable for enamine catalysis, 1-Methyl-L-proline is a viable precursor for the generation of N-methylated azomethine ylides, which are potent intermediates in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.govrsc.orgresearchgate.net This class of reactions is a powerful tool for constructing five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and spiro-oxindoles. nih.govmdpi.com

The general mechanism involves the thermal condensation of an α-amino acid with a carbonyl compound (an aldehyde or ketone), which proceeds with decarboxylation to generate an azomethine ylide. nih.govrsc.org This ylide is a 1,3-dipole that can react with a variety of dipolarophiles (such as alkenes or alkynes) to form a five-membered ring. nih.govmdpi.com As an N-substituted α-amino acid, 1-Methyl-L-proline can readily undergo this decarboxylative condensation to form a transient N-methylated azomethine ylide. This ylide can then be trapped in situ by a suitable dipolarophile to yield highly substituted pyrrolidine (B122466) derivatives. mdpi.commdpi.com

Chemical Transformations and Derivatization Reactions

The carboxylic acid moiety of this compound is readily available for chemical modification, while the pyrrolidine ring itself is more robust.

The carboxyl group of this compound can be converted into esters and amides using standard synthetic methodologies developed for amino acids. sciencemadness.orggoogle.com

Esterification: The most common method for esterifying amino acid hydrochlorides is the Fischer-Speier esterification. This involves heating the compound in the desired alcohol (e.g., methanol (B129727) or ethanol) with an acid catalyst. Dry hydrogen chloride gas is often used, or alternatively, reagents like thionyl chloride (SOCl₂) can be employed, which react with the alcohol to generate HCl in situ. sciencemadness.orggoogle.com These conditions lead to the formation of the corresponding ester hydrochloride salt in high yield. google.com

Amidation: Amides of 1-Methyl-L-proline are typically prepared from the corresponding esters. The methyl or ethyl ester of 1-Methyl-L-proline can be subjected to ammonolysis, where it is treated with ammonia (B1221849) (often as a solution in methanol) to displace the alkoxy group and form the primary amide. google.com Substituted amides can be formed by reacting the ester with primary or secondary amines. Alternatively, direct amidation of the carboxylic acid can be achieved using peptide coupling reagents, though this first requires neutralization of the hydrochloride salt.

| Transformation | Reagents | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Esterification (Fischer) | Methanol, HCl (gas) or SOCl₂ | Methanol | Ice bath to room temperature, 24h | 1-Methyl-L-proline methyl ester hydrochloride |

| Amidation (from ester) | 1-Methyl-L-proline methyl ester, NH₃ | Methanol | 0-20 °C, 15h | 1-Methyl-L-prolinamide |

Direct functional group interconversions on the saturated carbon backbone of the pyrrolidine ring of 1-Methyl-L-proline are challenging due to the general inertness of aliphatic C-H bonds to non-radical transformations. ub.eduimperial.ac.uk Unlike aromatic rings, the pyrrolidine scaffold lacks inherent sites of reactivity that would allow for selective substitution under mild conditions.

While methods for C-H activation exist, they are often not practical for simple substrates like this. Functionalized proline derivatives, such as 4-hydroxyproline (B1632879) or 4-fluoroproline, are typically synthesized from specifically chosen precursors rather than by direct modification of proline itself. rsc.orgmedchemexpress.com For example, converting an alcohol to a halide on the ring would first require the presence of a hydroxyl group. ub.eduvanderbilt.edu The synthesis of such a hydroxylated precursor would be a multi-step process. Therefore, significant transformations on the pyrrolidine ring of 1-Methyl-L-proline are not common and usually involve a total synthesis approach starting from different materials.

Reactivity and Stability in Different Chemical Environments

The stability of this compound and its derivatives is influenced by several factors, including pH, temperature, and the surrounding chemical matrix. The presence of the N-methyl group and the hydrochloride salt form significantly impacts its chemical properties compared to its parent amino acid, L-proline.

Influence of pH

The pH of the solution is a critical determinant of the stability of this compound. Like other amino acid hydrochlorides, it exists in different ionic forms depending on the pH. In acidic solutions, the carboxylic acid group is protonated, and the tertiary amine is in its ammonium (B1175870) salt form. As the pH increases, the carboxylic acid deprotonates, forming a zwitterion. The stability of related proline derivatives has been shown to be pH-dependent. For instance, studies on the cis-trans isomerization of the Valine-Proline dipeptide have demonstrated that the equilibrium between isomers is strongly influenced by pH. researchgate.net The trans-isomer is more abundant when the amino group is protonated, while at neutral and anionic forms, a more equal distribution is observed. researchgate.net While specific data for this compound is not extensively available, it is generally understood that extreme pH conditions, both acidic and alkaline, can promote degradation. Some compounds are known to be sensitive to strong acids or bases. evitachem.com

Influence of Temperature

Temperature is another key factor affecting the stability of this compound. Generally, increased temperatures accelerate chemical reactions, including degradation pathways. The melting point of N-Methyl-L-proline is reported to be between 114-116 °C, and for its hydrochloride salt, it is a solid at room temperature. chemicalbook.comsigmaaldrich.com High temperatures can lead to the decomposition of the compound. For instance, high temperatures can destroy enzymatic activity because proteins, which are composed of amino acids, are denatured by heat. ncert.nic.in

Reactivity with Other Chemical Reagents

This compound, as an amino acid derivative, can participate in various chemical reactions. The carboxylic acid group can undergo esterification or amidation reactions. The tertiary amine, being a nucleophile, can react with electrophiles. It is noted that related compounds can be sensitive to strong oxidizing agents.

Degradation Pathways

The degradation of this compound can occur through several pathways, including hydrolysis of the ester group in its derivatives and oxidative degradation. For example, the hydrolysis of L-proline methyl ester to proline and methanol has been studied, providing insights into the reactivity of the ester functionality. nih.gov The N-methyl group in N-methylated amino acids has been shown to significantly increase their stability against proteolytic enzymes, which is a crucial factor for their use in peptide-based therapeutics.

Below is a data table summarizing the stability of related proline derivatives under various conditions.

| Compound/Derivative | Condition | Observation | Reference |

| Valine-Proline dipeptide | Varying pH | Isomerization is strongly pH-dependent. The trans-isomer is more abundant in the protonated amino group state. | researchgate.net |

| L-Proline methyl ester | Neutral pD in D₂O at 25°C | Undergoes hydrolysis to form proline and methanol. | nih.gov |

| (S)-2-Amino-1-(3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one | Standard laboratory conditions | Generally stable, but sensitive to strong acids or bases. | evitachem.com |

| N-Methylated amino acids in peptides | In vivo | Increased enzymatic stability compared to non-methylated counterparts. |

Biochemical and Enzymatic Interactions: Mechanistic Studies of 1 Methyl L Proline Hydrochloride and Analogs

Interaction with Proline-Metabolizing Enzymes (e.g., Proline Hydroxylases, Prolidases)

The introduction of a methyl group to the nitrogen atom of L-proline modifies its interaction with enzymes that typically metabolize proline. These interactions are crucial for understanding the potential regulatory roles of such modified amino acids.

Substrate Specificity and Enzyme Kinetics in in vitro Systems

The metabolism of proline is a highly regulated process involving enzymes like proline oxidase/dehydrogenase (POX/PRODH). nih.gov The methylation of the alpha-nitrogen in 1-Methyl-L-proline is expected to significantly alter its recognition and processing by these enzymes. While direct kinetic data for 1-Methyl-L-proline hydrochloride with proline hydroxylases and prolidases is not extensively detailed in the provided results, the general principles of enzyme-substrate interaction suggest that the N-methylation would likely make it a poor substrate or an inhibitor. For instance, proline hydroxylases, which are non-heme Fe(II)/α-ketoglutarate-dependent enzymes, catalyze the hydroxylation of L-proline to hydroxy-L-proline. nih.gov The active site of these enzymes is specifically tailored to bind L-proline, and the steric hindrance from the methyl group in 1-Methyl-L-proline would likely impede proper binding and catalytic activity.

Similarly, prolidases, which cleave dipeptides with a C-terminal proline, exhibit high substrate specificity. The presence of a methyl group on the proline nitrogen could interfere with the enzyme's ability to recognize and hydrolyze the peptide bond.

Studies on related proline analogs, such as hydroxy-L-proline, have shown that modifications to the proline ring influence their interaction with enzymes and transporters. For example, Mesorhizobium japonicum L-proline cis-4-hydroxylase has a Michaelis constant (KM) of 0.54 mM for L-proline and a kcat of 24 sec-1. uniprot.org While this provides a baseline for proline metabolism, the impact of N-methylation would need to be empirically determined through specific kinetic assays.

Enzymatic Derivatization and Biocatalytic Approaches

Biocatalysis offers a powerful tool for the synthesis of proline derivatives. rsc.orgrsc.org Enzymes can be used to perform specific chemical transformations with high stereo- and regioselectivity. For instance, the enzymatic amidation of L-proline to L-prolinamide has been achieved using a biocatalyst, avoiding racemization and the use of hazardous chemicals. rsc.orgrsc.org

While there is no specific information on the enzymatic derivatization of this compound, the principles of biocatalysis suggest that enzymes could be engineered to accept this modified amino acid as a substrate. For example, engineered variants of Candida antarctica lipase (B570770) B (CalB) have been used for the amidation of L-proline. rsc.orgresearchgate.net Similar protein engineering strategies could potentially be applied to enzymes to facilitate the derivatization of 1-Methyl-L-proline, opening avenues for the synthesis of novel compounds.

Mechanistic Studies of Amino Acid Transporter Interactions (e.g., SLC1A4/5 if non-clinical)

Amino acid transporters are critical for maintaining cellular homeostasis and are involved in various physiological processes. The SLC1A family of transporters, including SLC1A4 (ASCT1) and SLC1A5 (ASCT2), are responsible for the transport of neutral amino acids. nih.govbiorxiv.orgnih.gov

Ligand Binding Site Characterization

The study of proline analogs has been instrumental in characterizing the ligand binding sites of amino acid transporters. Research on hydroxy-L-proline derivatives has provided valuable insights into the molecular interactions within the binding pockets of SLC1A4 and SLC1A5. nih.govbiorxiv.orgnih.govresearchgate.net These studies have shown that the conformationally restricted pyrrolidine (B122466) ring of proline is a versatile scaffold for designing ligands that can probe these sites. biorxiv.orgnih.govresearchgate.net

Molecular modeling studies suggest that proline residues in transmembrane helices can create cation-liganding sites through the exposure of backbone carbonyl oxygen atoms. nih.gov While L-proline itself may not elicit detectable currents in SLC1A4-expressing oocytes, it can induce the exchange of other substrates, indicating it is a transportable ligand. nih.govbiorxiv.orgbiorxiv.org The addition of a methyl group in 1-Methyl-L-proline would likely alter its binding affinity and selectivity for these transporters. The increased hydrophobicity and steric bulk of the methyl group could either enhance or hinder its interaction with the binding site, depending on the specific topology of the transporter's active site.

Molecular Mechanisms of Inhibition or Transport

The interaction of proline analogs with transporters like SLC1A4 and SLC1A5 can result in either transport or inhibition. For example, certain hydroxy-L-proline derivatives have been identified as high-affinity inhibitors of these transporters. nih.govbiorxiv.orgnih.govresearchgate.net These inhibitors can act competitively, blocking the transport of other amino acids. biorxiv.orgbiorxiv.org

The mechanism of transport for proline and its analogs is often sodium-dependent and can be influenced by pH. nih.govnih.gov While specific transport data for this compound is not available, studies on L-proline transport provide a framework for understanding its potential mechanism. The primary transporter for L-proline in some cell types has been identified as the sodium-coupled neutral amino acid transporter 2 (SNAT2). nih.gov It is plausible that 1-Methyl-L-proline could also be a substrate for this or other related transporters, though its transport kinetics would likely differ from that of L-proline.

| Transporter | Interacting Ligand | Interaction Type | Key Findings |

| SLC1A4/ASCT1 | Hydroxy-L-proline derivatives | Inhibition | Identified novel class of selective, high-affinity inhibitors. nih.govbiorxiv.orgnih.gov |

| SLC1A4/ASCT1 | L-proline | Transport (heteroexchange) | Induces release of intracellular substrates. nih.govbiorxiv.orgbiorxiv.org |

| SLC1A5/ASCT2 | Hydroxy-L-proline derivatives | Inhibition | Identified novel class of selective, high-affinity inhibitors. nih.govbiorxiv.orgnih.gov |

| SNAT2 | L-proline | Transport | Primary transporter for L-proline in embryonic stem cells. nih.gov |

Role as a Constituent of Peptides and Peptidomimetics in Mechanistic Investigations

The incorporation of proline and its analogs into peptides has a profound effect on their structure and function. researchgate.netnih.gov The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, often inducing specific secondary structures like β-turns. nih.gov

The N-methylation of proline, as in 1-Methyl-L-proline, further constrains the peptide backbone by fixing the ω (omega) angle to the trans conformation. This modification is a common strategy in medicinal chemistry to enhance the stability and bioactivity of peptides. chemimpex.com N-methylated proline-containing peptides have been investigated for their roles in various biological processes. researchgate.netnih.gov

Structural Analogs and Derivatives of 1 Methyl L Proline Hydrochloride

Synthesis and Characterization of Alkyl-Substituted Derivatives

Alkyl substitution on the pyrrolidine (B122466) ring of proline analogs is a key strategy for creating conformationally constrained amino acids. These derivatives are valuable in peptide synthesis for inducing specific secondary structures.

The synthesis of Cα-alkylated prolines, such as 2-methylproline, can be achieved through a multi-step process starting from L-proline. orgsyn.org A general method involves the diastereoselective conversion of the starting amino acid into a cyclic acetal (B89532) derivative, followed by diastereoselective alkylation and subsequent cleavage of the acetal. orgsyn.org For instance, (S)-proline can be converted to (S)-2-methylproline by first reacting it with pivalaldehyde to form a bicyclic lactone. orgsyn.org This intermediate is then deprotonated with a strong base like lithium diisopropylamide (LDA) and alkylated with an alkyl halide, such as iodomethane. orgsyn.org The final step involves acidic hydrolysis to yield the desired α-branched amino acid. orgsyn.org A similar patented method for producing alpha-methyl-L-proline involves an initial conversion with chloral (B1216628), followed by methylation with methyl bromide and subsequent hydrolysis with aqueous HCl. google.com

Substitution at the C4 position is also common, often starting from the readily available (2S,4R)-4-hydroxyproline. ethz.ch A general route to access C4-arylmethyl proline derivatives involves the hydroboration of a protected 4-methyleneproline (B1208900) intermediate, followed by a Suzuki cross-coupling reaction with an appropriate aryl halide. ethz.ch This strategy permits the introduction of a wide range of aryl moieties at the C4 position. ethz.ch

Characterization of these alkyl-substituted derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and NOE spectroscopy, is crucial for determining the stereochemistry and diastereoselectivity of the synthetic products. ethz.ch

| Substitution Position | General Synthetic Strategy | Key Reagents | Purpose of Derivative | Reference |

| Cα (Position 2) | Diastereoselective alkylation of a protected proline derivative. | (S)-proline, pivalaldehyde, LDA, iodomethane, HCl. | Creates α-branched amino acids for protease-stable peptides. | orgsyn.org |

| Cα (Position 2) | Three-step method from L-proline. | L-proline, chloral, methyl bromide, aqueous HCl. | Produces peptidomimetics for conformationally restricted peptides. | google.com |

| Cγ (Position 4) | Suzuki cross-coupling on a proline-organoborane derivative. | (2S,4R)-4-hydroxyproline, 9-BBN, aryl halides, PEPPSI catalyst. | Introduces diverse arylmethyl groups for molecular recognition studies. | ethz.ch |

Ester and Ether Derivatives: Synthesis and Comparative Analysis

Ester and ether derivatives of 1-Methyl-L-proline are synthesized to modify the polarity, reactivity, and solubility of the parent compound. These derivatives are particularly important as intermediates in peptide synthesis and as functional probes.

Ester Derivatives The most common ester derivatives are methyl or ethyl esters, typically prepared as their hydrochloride salts. A standard method for synthesizing L-proline methyl ester hydrochloride involves suspending L-proline in methanol (B129727) and treating it with an acid source, such as acetyl chloride or thionyl chloride, followed by heating to reflux. wiley-vch.degoogle.com Another approach bubbles hydrogen chloride gas through a suspension of proline in an alcohol like ethanol (B145695). sciencemadness.org The resulting ester hydrochloride can then be isolated by evaporating the solvent and precipitating the product. sciencemadness.org These methods are efficient, often yielding the product quantitatively. wiley-vch.de The synthesis of the corresponding 1-methyl-L-proline ester hydrochloride would follow an analogous procedure. These esters are crucial for protecting the carboxylic acid group during peptide coupling reactions.

Ether Derivatives Ether derivatives, particularly at the C4 position, are synthesized to introduce specific functional groups or to study stereoelectronic effects. A versatile method known as "proline editing" allows for the creation of numerous derivatives from 4-hydroxyproline (B1632879) within a peptide sequence on a solid support. nih.gov After incorporating Fmoc-4-hydroxyproline into a peptide, the hydroxyl group can be modified. For example, a Mitsunobu reaction can be used to generate a wide array of 4-alkoxy or 4-aryloxy prolines. nih.gov This technique provides access to derivatives with handles for spectroscopy (e.g., pentafluorophenyl ether) or bioorthogonal conjugation. nih.gov

Comparative Analysis Esterification is typically a straightforward, high-yielding reaction performed on the free amino acid to protect the carboxyl group. Ether synthesis, especially on the proline ring, is often more complex, requiring a suitably functionalized precursor like hydroxyproline (B1673980) and specific reaction conditions (e.g., Mitsunobu) to achieve the desired stereochemistry and avoid side reactions. While esters are primarily used as protecting groups that are later cleaved, ether linkages are stable modifications designed to remain in the final molecule to confer specific properties.

| Derivative Type | General Synthetic Approach | Common Reagents | Primary Function | Reference |

| Ester (e.g., Methyl Ester HCl) | Acid-catalyzed esterification in alcohol. | L-proline, Methanol, HCl (gas) or Acetyl Chloride. | Carboxyl group protection in peptide synthesis. | wiley-vch.desciencemadness.org |

| Ether (e.g., 4-Alkoxyproline) | Mitsunobu reaction on hydroxyproline. | 4-Hydroxyproline, Alcohol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine. | Stable modification to introduce functionality and influence conformation. | nih.gov |

N-Substituted and Ring-Modified Proline Analogs

Beyond simple alkylation or esterification, more profound modifications to the proline structure, including alternative N-substituents and alterations to the pyrrolidine ring itself, yield analogs with unique properties. nih.gov 1-Methyl-L-proline is itself an N-substituted analog of proline.

Other N-substituted analogs can be synthesized to further explore the role of the nitrogen atom. For example, N-benzylproline methyl ester can be prepared by reacting proline methyl ester hydrochloride with benzyl (B1604629) chloride in the presence of a base like triethylamine. wiley-vch.de N-acetylation is another common modification, and the resulting N-acetylated derivatives serve as models for understanding the behavior of proline residues within a peptide chain. nih.gov

Ring-modified proline analogs introduce changes to the five-membered ring structure. These modifications can include:

Unsaturated Structures: Introduction of a double bond within the ring.

Fused Structures: Fusing the proline ring with another ring system.

Ring Size Homologues: Expanding or contracting the ring to create six-membered (pipecolic acid) or four-membered (azetidine-2-carboxylic acid) analogs. nih.gov

Heterocyclic Analogs: Replacing one of the ring carbons with another heteroatom, creating structures like pseudoproline. nih.gov

These modifications significantly alter the conformational constraints of the amino acid, providing tools to control peptide and protein architecture. nih.gov

Influence of Structural Modifications on Chemical Reactivity and Mechanistic Interactions

Structural modifications to the 1-Methyl-L-proline framework have a profound impact on the molecule's conformation, which in turn dictates its chemical reactivity and how it interacts within larger systems like peptides.

The substitution of atoms on the proline ring directly influences the ring's conformational preference, known as ring pucker . nih.gov The five-membered pyrrolidine ring is not planar and typically adopts one of two major puckered conformations: Cγ-exo or Cγ-endo. The nature and stereochemistry of a substituent, particularly at the C4 position, can bias this equilibrium through steric or stereoelectronic effects. nih.govnih.gov For example, electron-withdrawing groups can exert a stereoelectronic effect that favors a specific pucker, which stabilizes or destabilizes local peptide structures. nih.gov

This ring pucker is intrinsically linked to the conformation of the amide bond (the ω torsion angle) preceding the proline residue in a peptide. nih.gov An exo ring pucker tends to stabilize a trans amide bond, while an endo pucker is more favorable for a cis amide bond. nih.gov By installing specific derivatives, it is possible to control the cis/trans isomerism, which is a critical factor in protein folding and function. nih.gov For instance, incorporating α-methylproline into a peptide β-turn has been shown to significantly increase the stability of that structural element. orgsyn.org

Coordination Chemistry and Metal Complex Formation

1-Methyl-L-proline Hydrochloride as a Chiral Ligand

L-proline and its derivatives are widely recognized as effective chiral ligands in coordination chemistry. The inherent chirality of the proline ring, stemming from the stereocenter at the α-carbon, allows for the transfer of stereochemical information to the resulting metal complex. This property is crucial in asymmetric catalysis, where the chiral environment created by the ligand can direct the stereochemical outcome of a reaction.

The methyl ester derivative of L-proline hydrochloride, for instance, has been shown to induce helical chirality in gold(I) complexes through aurophilic interactions. The secondary amine and the carboxyl group in proline and its derivatives provide two potential coordination sites, making them effective bidentate chelating agents. researchgate.net This chelation, combined with the rigid five-membered ring of proline, imparts a well-defined and predictable stereochemical environment around the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with proline and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. For example, transition metal complexes of L-proline with metals such as Manganese (II), Iron (II), and Cobalt (II) have been synthesized by thermal heating. researchgate.net The general procedure often involves dissolving the metal salt in a hot solvent, such as ethanol (B145695), and then adding a solution of the proline derivative. researchgate.net The resulting solid complex can then be isolated by filtration. researchgate.net

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the carboxylate and amine groups in the IR spectrum of the complex compared to the free ligand indicate their involvement in bonding with the metal.

UV-Visible Spectroscopy: Electronic transitions within the complex, particularly d-d transitions for transition metals, provide information about the coordination environment and geometry of the metal center. The appearance of new absorption bands upon complexation is a key indicator of successful coordination. researchgate.net

X-ray Crystallography: This powerful technique provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

Magnetic Susceptibility Measurements: These measurements help to determine the magnetic moment of the complex, which in turn provides information about the oxidation state and spin state of the metal ion.

Table 1: Spectroscopic Data for Characterization of Metal-Proline Complexes

| Technique | Observation | Information Gained |

| IR Spectroscopy | Shift in ν(C=O) and ν(N-H) bands | Coordination of carboxylate and amino groups to the metal. |

| UV-Vis Spectroscopy | Appearance of new absorption bands | d-d electronic transitions, geometry of the complex. researchgate.net |

| X-ray Crystallography | Determination of 3D structure | Precise bond lengths, angles, and coordination geometry. |

Ligand Binding Modes and Coordination Geometries

L-proline and its derivatives typically act as bidentate ligands, coordinating to the metal center through the nitrogen atom of the secondary amine and one of the oxygen atoms of the carboxylate group. researchgate.netresearchgate.net This N,O-chelation forms a stable five-membered ring with the metal ion. researchgate.net

Based on spectroscopic and magnetic moment studies, metal complexes of L-proline often exhibit an octahedral geometry. researchgate.net In a typical [ML₂] complex, two proline ligands coordinate to the metal center, with the remaining coordination sites potentially occupied by solvent molecules or other ligands. researchgate.netresearchgate.net The rigid pyrrolidine (B122466) ring of proline restricts the conformational flexibility of the ligand, leading to a more defined and predictable coordination geometry.

Role of Metal Complexes in Catalysis or Mechanistic Studies

Metal complexes of proline and its derivatives have found significant applications as catalysts in various organic transformations, particularly in asymmetric synthesis. The chiral environment provided by the proline-based ligand is instrumental in achieving high enantioselectivity.

For example, iron-proline complexes have been demonstrated to be effective catalysts for the liquid phase oxidation of cyclohexane. researchgate.net In this reaction, the metal complex facilitates the conversion of the hydrocarbon into more valuable products like cyclohexanone (B45756) and cyclohexanol. researchgate.net The catalytic activity is influenced by factors such as the nature of the metal ion and the reaction conditions. researchgate.net

Furthermore, L-proline itself is a well-known organocatalyst, capable of catalyzing a wide range of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.govresearchgate.net While these are not metal-catalyzed reactions, they highlight the inherent catalytic potential of the proline scaffold. The bifunctional nature of proline, with both a basic amino group and an acidic carboxyl group, is key to its catalytic activity. nih.gov This principle can be extended to its metal complexes, where the ligand and the metal center can act in concert to facilitate a reaction.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Enantiopure Analogs

The synthesis of enantiomerically pure analogs of 1-Methyl-L-proline hydrochloride is a cornerstone for advancing its applications. Future research should focus on developing more efficient and versatile synthetic strategies.

Recent work has demonstrated the stereoselective preparation of a (4S)-1-methyl-4-propyl-L-proline hydrochloride, an analog of a fragment in the antibiotic lincomycin, starting from (cis)-4-hydroxy-L-proline. mdpi.comchemrxiv.org This highlights the potential for creating a diverse library of analogs with substituents at various positions on the proline ring. Further exploration of stereoselective alkylations of proline derivatives will be crucial for accessing a wider range of enantiopure analogs. nih.gov For instance, methods for the diastereoselective alkylation of N-protected proline esters could be adapted and optimized for 1-Methyl-L-proline. nih.gov

Moreover, the development of novel catalytic systems for the asymmetric synthesis of proline derivatives could be extended to the synthesis of 1-Methyl-L-proline analogs. organic-chemistry.orgreading.ac.uk This could involve the use of chiral catalysts to introduce specific stereocenters with high precision. The application of techniques like the self-reproduction of chirality, which has been successful in synthesizing other proline analogs, could also be a fruitful area of investigation. nih.gov

| Synthetic Goal | Potential Methodologies | Key Considerations |

| Enantiopure 4-substituted analogs | Stereoselective conversion from hydroxyproline (B1673980) derivatives mdpi.comchemrxiv.org | Availability of starting materials, control of stereochemistry |

| Enantiopure 2- and 5-substituted analogs | Diastereoselective alkylation of proline enolates nih.gov | Optimization of reaction conditions to control diastereoselectivity |

| General asymmetric synthesis | Development of novel organocatalysts organic-chemistry.orgreading.ac.uk | Catalyst efficiency, enantioselectivity, and substrate scope |

| Chiral transfer strategies | Self-reproduction of chirality, ester-enolate Claisen rearrangement nih.gov | Design of appropriate chiral auxiliaries and reaction partners |